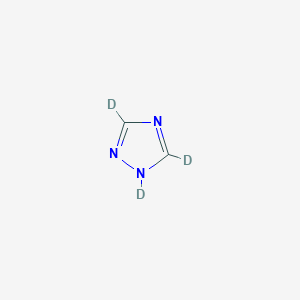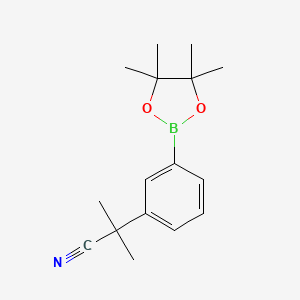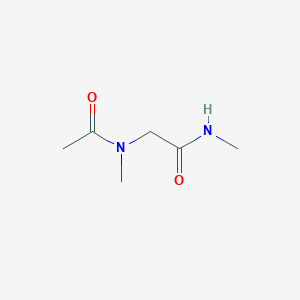
2,4-Dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine
Overview
Description
2,4-Dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine, also known as DCFT, is a synthetic chemical compound that has been used in various scientific research applications. It is a member of the triazine family and is a colorless, odorless, and non-flammable compound. DCFT has been studied extensively in laboratory experiments due to its wide range of biochemical and physiological effects.
Scientific Research Applications
Chemical Synthesis
- Amide Synthesis : 2,4-Dichloro-1,3,5-triazine (F-DCT) is used in chemical synthesis, particularly for amide coupling. F-DCT acts as a condensation agent, facilitating the synthesis of amides, a vital class of organic compounds (Zhang & Lu, 2006).
High-Energy Materials
- High Energetic Derivatives : Derivatives of 1,3,5-triazine, including compounds related to 2,4-dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine, have been synthesized and explored for their potential as high-energy materials. These derivatives show promise in applications like propellants and airbag inflators (Gidaspov et al., 2016).
Antibacterial Applications
- Antibacterial Properties : Some derivatives of 2,4-dichloro-1,3,5-triazine have been shown to exhibit antibacterial properties. Compounds synthesized from 2,4-dichloro-1,3,5-triazine and various aryl hydrazine derivatives were tested and found to be effective against gram-positive and gram-negative bacteria (Chaudhari et al., 2007).
Material Synthesis
- Synthesis of Novel Monomers : 1,3,5-Triazine derivatives, including 2,4-dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine, are used in the synthesis of novel monomers. These monomers have potential applications in material science, particularly in the production of polymers and resins (Wu Yonggan, 2013).
UV Light Absorbers
- UV Light Absorbing Derivatives : The compound and its derivatives are utilized in the synthesis of UV light-absorbing materials. These materials have applications in protecting surfaces and materials from UV radiation damage (Jiang et al., 2008).
Recyclable Reagents in Chemistry
- Recyclable Hypervalent Iodine(III) Reagent : Derivatives of 2,4,6-trichloro-1,3,5-triazine, closely related to the compound , are used as recyclable reagents in chlorination and oxidation reactions. This represents an environmentally friendly approach in chemical synthesis (Thorat et al., 2013).
Electroluminescent Device Development
- Electroluminescent Devices : Aromatic poly(1,3,5-triazine-ether)s, synthesized using 1,3,5-triazine derivatives, have been studied for their potential in electroluminescent devices. These polymers exhibit excellent thermal stability and are promising for use in organic electroluminescent devices (Fink et al., 1997).
properties
IUPAC Name |
2,4-dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2F3N3O/c6-2-11-3(7)13-4(12-2)14-1-5(8,9)10/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFFNZUYUQOBOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)OC1=NC(=NC(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70728688 | |
| Record name | 2,4-Dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70728688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine | |
CAS RN |
185677-00-3 | |
| Record name | 2,4-Dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70728688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Cyclohexyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1456974.png)










amino}propyl)(methyl)amine](/img/structure/B1456995.png)